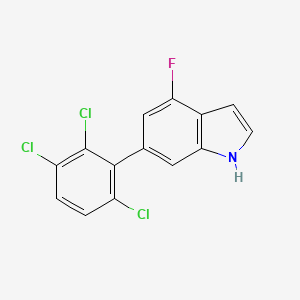
3-(3-Chloropropyl)oxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloropropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₈H₁₃ClO₂ It is a heterocyclic compound containing an oxolane ring substituted with a chloropropyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)oxolane-3-carbaldehyde typically involves the reaction of 3-chloropropanol with an appropriate aldehyde precursor under acidic conditions. The reaction proceeds through the formation of an intermediate oxolane ring, which is then functionalized with the chloropropyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(3-Chloropropyl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chloropropyl)oxolane-3-carboxylic acid.
Reduction: 3-(3-Chloropropyl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Chloropropyl)oxolane-3-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Chloropropyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloropropyl group can also participate in interactions with hydrophobic regions of proteins, further influencing their function.
類似化合物との比較
Similar Compounds
3-(3-Chloropropyl)oxetane-3-carbaldehyde: Similar structure but with an oxetane ring instead of an oxolane ring.
3-(3-Chloropropyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(3-Chloropropyl)oxolane-3-carbaldehyde is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C8H13ClO2 |
|---|---|
分子量 |
176.64 g/mol |
IUPAC名 |
3-(3-chloropropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H13ClO2/c9-4-1-2-8(6-10)3-5-11-7-8/h6H,1-5,7H2 |
InChIキー |
YCCMMTXNQOZBPW-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CCCCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


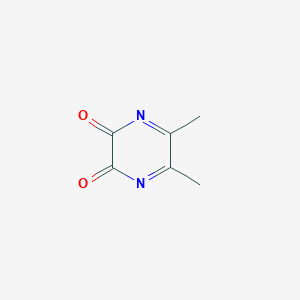
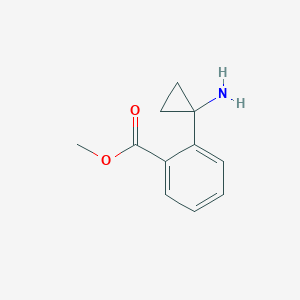
![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)
amine](/img/structure/B13079169.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)

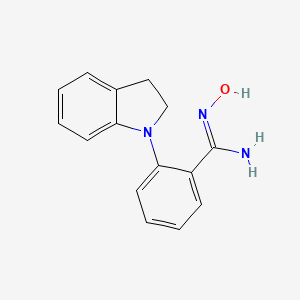

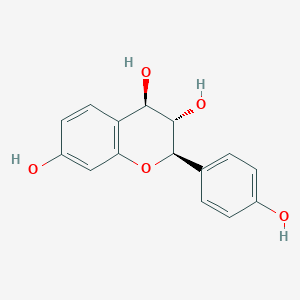
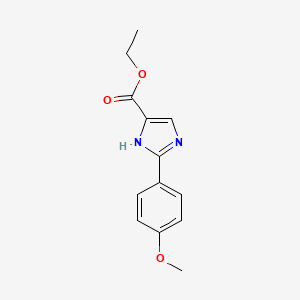
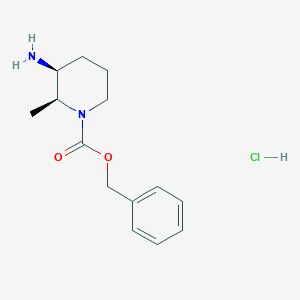
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)

